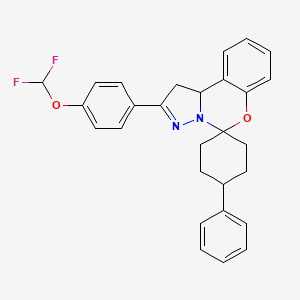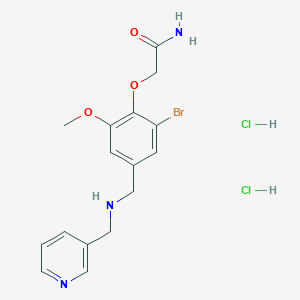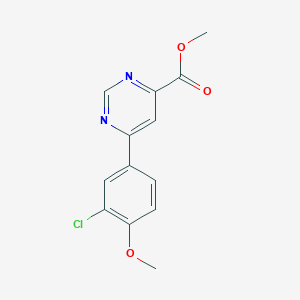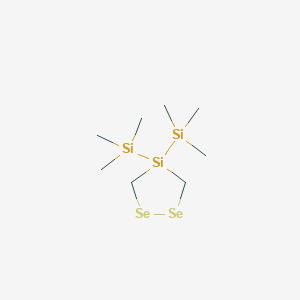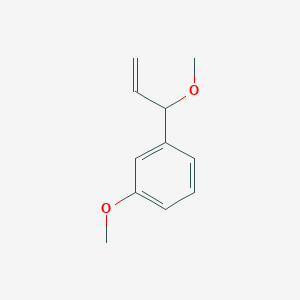
1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene, also known as methyl isoeugenol, is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a sweet, floral aroma. This compound is found naturally in various essential oils, including citronella oil and ylang-ylang oil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene can be synthesized through the methoxylation of isoeugenol. The process involves the reaction of isoeugenol with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves the same methoxylation process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form saturated compounds.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of saturated compounds.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in pharmaceuticals due to its bioactive properties.
Industry: It is used in the fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. For example, it has been shown to inhibit the STAT3 pathway, which plays a role in neuroinflammation .
Comparación Con Compuestos Similares
Isoeugenol: Similar structure but lacks the methoxy group at the 1-position.
Eugenol: Similar structure but lacks the methoxy group at the 1-position and has a hydroxyl group instead.
Methyleugenol: Similar structure but has a methoxy group at the 1-position and a methylene group at the 3-position.
Uniqueness: 1-Methoxy-3-(1-methoxyprop-2-en-1-yl)benzene is unique due to its dual methoxy groups, which contribute to its distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
921610-60-8 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-methoxy-3-(1-methoxyprop-2-enyl)benzene |
InChI |
InChI=1S/C11H14O2/c1-4-11(13-3)9-6-5-7-10(8-9)12-2/h4-8,11H,1H2,2-3H3 |
Clave InChI |
MAZMNCPCSGXHAH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


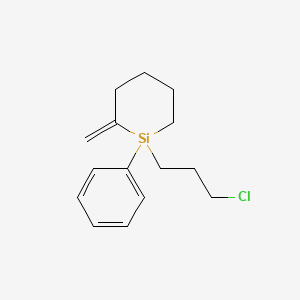

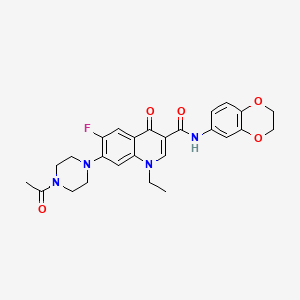
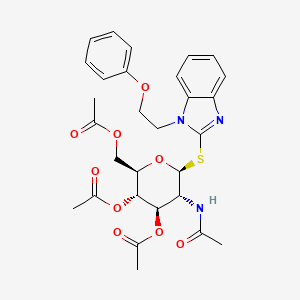
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
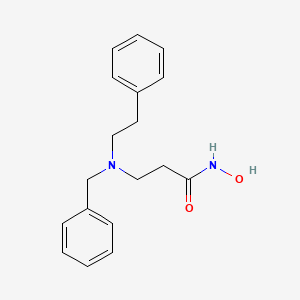
![benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol](/img/structure/B12636046.png)
![3-Hexyl-2-(4-hexylfuran-2-yl)-5-[5-[5-[3-hexyl-5-(3-hexylfuran-2-yl)furan-2-yl]furan-2-yl]furan-2-yl]furan](/img/structure/B12636048.png)
![1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12636053.png)
